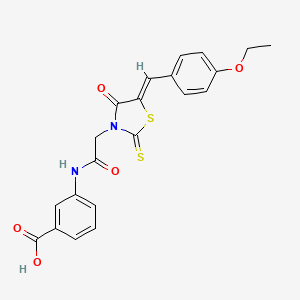

(Z)-3-(2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Description

Properties

IUPAC Name |

3-[[2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S2/c1-2-28-16-8-6-13(7-9-16)10-17-19(25)23(21(29)30-17)12-18(24)22-15-5-3-4-14(11-15)20(26)27/h3-11H,2,12H2,1H3,(H,22,24)(H,26,27)/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFFCFYMDAAFLL-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for various biological activities, including anti-inflammatory and anticancer properties. The structure can be summarized as follows:

- Molecular Formula : C₁₈H₁₉N₃O₃S

- Molecular Weight : 345.42 g/mol

- CAS Number : Not specified in the search results.

Structural Components

| Component | Description |

|---|---|

| Ethoxybenzylidene | Contributes to lipophilicity and potential receptor binding. |

| Thioxothiazolidin | Imparts biological activity related to enzyme inhibition. |

| Acetamido Group | Enhances solubility and bioavailability. |

1. Anti-inflammatory Effects

Research indicates that compounds with thiazolidinone structures can inhibit pro-inflammatory cytokines, reducing inflammation in various models. This activity is crucial for conditions such as arthritis and other inflammatory diseases.

2. Anticancer Properties

Thiazolidinones have been studied for their ability to induce apoptosis in cancer cells. The compound may act by modulating pathways involved in cell survival and proliferation, particularly through interactions with p53 and NF-kB signaling pathways.

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Study 1: Anti-inflammatory Activity

In a study examining the effects of thiazolidinone derivatives, this compound was shown to significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating strong anti-inflammatory potential .

Case Study 2: Anticancer Efficacy

A recent investigation into the cytotoxic effects of various thiazolidinone derivatives demonstrated that this compound inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. The study suggested that the compound induces apoptosis via mitochondrial pathways .

Case Study 3: Antimicrobial Testing

In vitro tests against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (Z)-3-(2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid exhibit significant antimicrobial properties. For example, derivatives of thiazolidinones have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 31.25 µg/ml |

| Compound B | E. coli | 62.5 µg/ml |

This data suggests a promising avenue for developing new antimicrobial agents based on the thiazolidinone scaffold.

Anti-inflammatory Properties

Thiazolidinone derivatives have also been studied for their anti-inflammatory effects. Compounds similar to this compound have demonstrated the ability to inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases .

Case Studies

- Synthesis and Evaluation of Thiazolidinone Derivatives

- Pharmacological Screening

Comparison with Similar Compounds

Key Observations :

- Position 3 Functionalization: The acetamido-benzoic acid group in the target compound contrasts with simpler substituents (e.g., cyano or amino groups in ), suggesting tailored solubility or target-binding properties .

Key Observations :

- Catalysts and Conditions : Anhydrous ZnCl₂ () or piperidine () are common catalysts, but yields vary significantly (24–73%) depending on substituent complexity .

Physicochemical Properties

Melting points and elemental analysis data highlight stability and purity trends:

Key Observations :

- Thermal Stability : Higher melting points (e.g., 277–280°C in ) correlate with aromatic substituents, suggesting stronger intermolecular forces .

- Analytical Confirmation: NMR and elemental analysis are standard for verifying thiazolidinone structures, though data gaps exist for the target compound .

Q & A

Q. What are the key synthetic strategies for preparing (Z)-3-(2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via a multi-step process involving:

- Knoevenagel condensation : Refluxing 4-ethoxybenzaldehyde with a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidin-3-ylacetic acid) in acetic acid with sodium acetate as a catalyst .

- Acetylation : Coupling the intermediate with 3-aminobenzoic acid using glacial acetic acid as both solvent and catalyst .

Optimization Tips : - Catalyst loading : Sodium acetate (1.5–2.0 equiv) enhances condensation efficiency .

- Reflux duration : 3–4 hours balances yield and purity .

- Solvent choice : Ethanol or DMF-acetic acid mixtures improve solubility of aromatic intermediates .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and confirming its Z-configuration?

Methodological Answer :

- FT-IR : Confirm thioxo (C=S) stretch at ~1250 cm⁻¹ and carbonyl (C=O) bands at ~1700 cm⁻¹ .

- ¹H-NMR : The Z-configuration is verified by coupling constants (J = 10–12 Hz) between the benzylidene proton and adjacent groups .

- Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C, H, N, S values .

- UV-Vis : A λmax ~350 nm indicates conjugation in the benzylidene-thiazolidinone system .

Q. How can researchers address poor solubility of this compound in aqueous buffers during bioactivity assays?

Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in PBS .

- Derivatization : Convert the benzoic acid group to a sodium salt via treatment with NaHCO3 to enhance hydrophilicity .

- Surfactants : Add Tween-80 (0.1% w/v) to stabilize colloidal dispersions .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

Methodological Answer :

- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and tissue distribution using LC-MS/MS .

- Metabolite identification : Incubate the compound with liver microsomes to identify active/inactive metabolites .

- Dose adjustment : Account for bioavailability differences by scaling in vitro IC50 values using allometric models .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of thioxothiazolidinone derivatives?

Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding affinity for targets like PPAR-γ or COX-2, focusing on the benzylidene-thiazolidinone core .

- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors to correlate with antibacterial IC50.

- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to rationalize redox activity in anticancer assays .

Q. How can researchers differentiate between off-target effects and true mechanism-of-action in anticancer studies?

Methodological Answer :

- Target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

- CRISPR-Cas9 knockouts : Validate target specificity by comparing cytotoxicity in wild-type vs. gene-edited cell lines .

- Transcriptomics : Perform RNA-seq on treated cells to identify pathways altered independently of the hypothesized target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.